N,N',N''-Tri-tert-butylsilanetriamine
Overview
Description
N,N',N''-Tri-tert-butylsilanetriamine, also known as TBTSTA, is a triamine compound that has attracted significant attention in the scientific community due to its unique properties. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Scientific Research Applications
Applications in Organic Synthesis and Catalysis
N,N',N''-Tri-tert-butylsilanetriamine and its derivatives have been studied for their potential applications in organic synthesis and catalysis. For instance, the study of Tris[p-(N-oxyl-N-tert-butylamino)phenyl]amine and related compounds provides insights into the structures and properties of these molecules, which are crucial for applications in organic synthesis and as ligands in catalysis (Itoh et al., 2000). Similarly, the research on N-tert-butanesulfinyl imines, a class of compounds closely related to N,N',N''-Tri-tert-butylsilanetriamine, highlights their versatility as intermediates in asymmetric synthesis, thereby contributing to the development of new synthetic routes for amines (Ellman et al., 2002).
Applications in Material Science
N,N',N''-Tri-tert-butylsilanetriamine and related compounds find applications in material science, particularly in the development of polymers and coatings. For example, the synthesis of polysiloxane with N-halamine pendants demonstrates the use of tert-butyl groups in creating biocidal functional materials, applicable in polyethylene fibers for antibacterial applications (Chen et al., 2017). This highlights the potential of incorporating N,N',N''-Tri-tert-butylsilanetriamine derivatives in functional coatings and materials.
Applications in Polymer Chemistry
Studies on atom transfer radical polymerization of tert-butyl acrylate and the preparation of block copolymers indicate the utility of tert-butyl groups in polymer chemistry (Davis and Matyjaszewski, 2000). These insights can be extrapolated to the use of N,N',N''-Tri-tert-butylsilanetriamine in the synthesis and modification of polymers, demonstrating its relevance in this field.
Applications in Radical Chemistry
The study of free radical chemistry associated with polysilanes, including compounds with tert-butyl groups, provides a foundation for understanding the radical-based reactions in which N,N',N''-Tri-tert-butylsilanetriamine might participate (Chatgilialoglu et al., 1997). This is crucial for applications in radical synthesis and in designing novel radical initiators or mediators.
properties
InChI |
InChI=1S/C12H30N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-15H,1-9H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFNBHQPKWSWMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](NC(C)(C)C)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silanetriamine, N,N',N''-tris(1,1-dimethylethyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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